Cas no 118752-27-5 (2,9-dimethyl-5-nitro-1,10-phenanthroline)

2,9-ジメチル-5-ニトロ-1,10-フェナントロリンは、高度に特異的な配位子として知られる芳香族複素環化合物です。その分子構造は、2位と9位にメチル基、5位にニトロ基を有する1,10-フェナントロリン骨格を特徴とします。この独特な置換パターンにより、金属イオンとの選択的キレート形成能が向上し、特に遷移金属錯体の合成において優れた配位特性を発揮します。ニトロ基の電子吸引性とメチル基の立体効果が相まって、配位環境の精密制御が可能となる点が本化合物の最大の利点です。分析化学分野では金属イオン検出用のプローブとして、また有機合成では不斉触媒の配位子として応用されています。

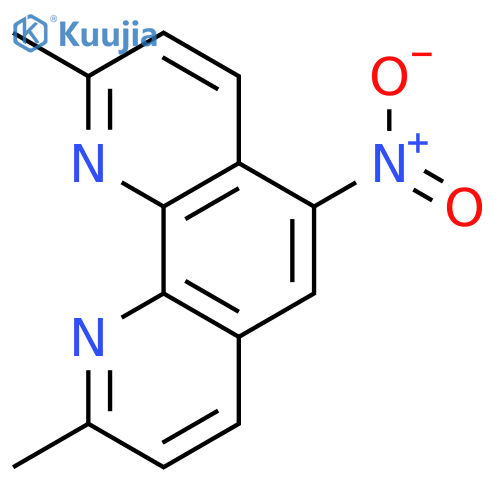

118752-27-5 structure

商品名:2,9-dimethyl-5-nitro-1,10-phenanthroline

2,9-dimethyl-5-nitro-1,10-phenanthroline 化学的及び物理的性質

名前と識別子

-

- 2,9-dimethyl-5-nitro-1,10-phenanthroline

- 1,10-Phenanthroline, 2,9-dimethyl-5-nitro-

- 5-Nitro-2,9-Dimethyl-1,10-Phenanthroline

- DTXSID90327536

- SCHEMBL8548121

- MFCD30471399

- NSC-664736

- CS-0203373

- E10330

- ZZKNDQYPXPYVNS-UHFFFAOYSA-N

- 5-Nitro-2,10-Phenanthroline

- 118752-27-5

- SY294797

- NSC664736

- 5-(Hydroxy(oxido)amino)-2,9-dimethyl[1,10]phenanthroline

-

- インチ: InChI=1S/C14H11N3O2/c1-8-3-5-10-7-12(17(18)19)11-6-4-9(2)16-14(11)13(10)15-8/h3-7H,1-2H3

- InChIKey: ZZKNDQYPXPYVNS-UHFFFAOYSA-N

- ほほえんだ: CC1=NC2=C3C(=C(C=C2C=C1)[N+](=O)[O-])C=CC(=N3)C

計算された属性

- せいみつぶんしりょう: 253.085126602g/mol

- どういたいしつりょう: 253.085126602g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 19

- 回転可能化学結合数: 0

- 複雑さ: 357

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.1

- トポロジー分子極性表面積: 71.6Ų

2,9-dimethyl-5-nitro-1,10-phenanthroline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A731902-1g |

2,9-Dimethyl-5-nitro-1,10-phenanthroline |

118752-27-5 | 97% | 1g |

$477.0 | 2025-02-19 | |

| Chemenu | CM586978-250mg |

2,9-Dimethyl-5-nitro-1,10-phenanthroline |

118752-27-5 | 95%+ | 250mg |

$193 | 2023-11-23 | |

| 1PlusChem | 1P01EHFM-100mg |

2,9-Dimethyl-5-nitro-1,10-phenanthroline |

118752-27-5 | 97% | 100mg |

$95.00 | 2023-12-26 | |

| 1PlusChem | 1P01EHFM-1g |

2,9-Dimethyl-5-nitro-1,10-phenanthroline |

118752-27-5 | 97% | 1g |

$448.00 | 2023-12-26 | |

| A2B Chem LLC | AX54594-1g |

2,9-Dimethyl-5-nitro-1,10-phenanthroline |

118752-27-5 | 97% | 1g |

$382.00 | 2024-04-20 | |

| Ambeed | A731902-100mg |

2,9-Dimethyl-5-nitro-1,10-phenanthroline |

118752-27-5 | 97% | 100mg |

$105.0 | 2025-02-19 | |

| Ambeed | A731902-250mg |

2,9-Dimethyl-5-nitro-1,10-phenanthroline |

118752-27-5 | 97% | 250mg |

$177.0 | 2025-02-19 | |

| abcr | AB595118-250mg |

2,9-Dimethyl-5-nitro-1,10-phenanthroline; . |

118752-27-5 | 250mg |

€332.20 | 2024-07-24 | ||

| 1PlusChem | 1P01EHFM-250mg |

2,9-Dimethyl-5-nitro-1,10-phenanthroline |

118752-27-5 | 97% | 250mg |

$161.00 | 2023-12-26 | |

| A2B Chem LLC | AX54594-250mg |

2,9-Dimethyl-5-nitro-1,10-phenanthroline |

118752-27-5 | 97% | 250mg |

$142.00 | 2024-04-20 |

2,9-dimethyl-5-nitro-1,10-phenanthroline 関連文献

-

Hans ?str?m,Roger Str?mberg Org. Biomol. Chem. 2004 2 1901

118752-27-5 (2,9-dimethyl-5-nitro-1,10-phenanthroline) 関連製品

- 2279938-29-1(Alkyne-SS-COOH)

- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)

- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)

- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)

- 73024-80-3(5-(Hexadecanoylamino)fluorescein)

- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)

- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)

- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)

- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)

- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)

推奨される供給者

atkchemica

(CAS:118752-27-5)2,9-dimethyl-5-nitro-1,10-phenanthroline

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:118752-27-5)2,9-dimethyl-5-nitro-1,10-phenanthroline

清らかである:99%/99%

はかる:250mg/1g

価格 ($):159.0/429.0